2,3-Difluorobenzene-1,4-diol
Overview
Description
2,3-Difluorobenzene-1,4-diol is a chemical compound with the molecular formula C6H4F2O2 . It is a white to yellow solid .
Synthesis Analysis
The synthesis of 2,3-Difluorobenzene-1,4-diol and similar compounds often involves diazotization and hydro-de-diazotization . The diazotization of 2,4-difluoroaniline and hydro-de-diazotization of intermediate diazonium salt are the main steps. The total reaction time can be brought down to about 40 minutes, and the yield of 1,3-difluorobenzene can reach 90% .Molecular Structure Analysis
The molecular structure of 2,3-Difluorobenzene-1,4-diol consists of a benzene ring with two fluorine atoms and two hydroxyl groups attached .Physical And Chemical Properties Analysis
2,3-Difluorobenzene-1,4-diol is a white to yellow solid . Other physical and chemical properties such as its density, melting point, boiling point, solubility in water, and others are not well-documented.Scientific Research Applications
Medicinal Chemistry and Drug Development
Specific Scientific Field
Medicinal chemistry and drug development involve designing and synthesizing compounds with therapeutic potential.
2,3-Difluorobenzene-1,4-diol
serves as a valuable building block for creating novel pharmaceutical agents. Researchers explore its potential as a scaffold for drug candidates targeting specific diseases or biological pathways.
Experimental Procedures
- Synthesis : The compound can be synthesized using established methods, such as the large-scale synthesis of both syn- and anti-2,3-difluorobutan-1,4-diol diastereomers . These diastereomers can then be selectively functionalized to yield 2,3-difluorobenzene-1,4-diol.
Results and Outcomes
Organic Synthesis
Specific Scientific Field
Organic synthesis involves creating complex molecules from simpler precursors.
2,3-Difluorobenzene-1,4-diol
acts as a versatile intermediate in organic synthesis. It participates in diverse reactions, including cross-coupling, cyclization, and functional group transformations.
Experimental Procedures
Results and Outcomes
These are just two of the six applications. If you’d like to explore more, feel free to ask
properties
IUPAC Name |
2,3-difluorobenzene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKWZXXUWUOXCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452449 | |
Record name | 2,3-Difluorohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzene-1,4-diol | |
CAS RN |
124728-90-1 | |
Record name | 2,3-Difluoro-1,4-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124728-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Difluorohydroquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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